molecular formula C12H19N5 B11744629 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11744629
M. Wt: 233.31 g/mol
InChI Key: XOTFPHLQDNUCFI-UHFFFAOYSA-N
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Description

The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole-derived substituents. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol, and it is reported to have a purity of 95% . The structure includes two pyrazole rings, each substituted with methyl groups at specific positions (1,5-dimethyl and 1,4-dimethyl), which influence steric and electronic properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-9-5-14-17(4)12(9)8-13-6-11-7-15-16(3)10(11)2/h5,7,13H,6,8H2,1-4H3

InChI Key

XOTFPHLQDNUCFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine C₁₅H₂₁N₃O₂ 275.35 Two pyrazolylmethyl groups with methyl High purity (95%)
benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine C₁₄H₁₈N₃ 228.31 Benzyl and pyrazolylmethyl groups Commercial availability
3-phenyl-1H-pyrazol-5-amine derivatives Varies ~160–250 Phenyl/pyrazole hybrid Pharmacological activity

Key Observations :

  • Substituent Diversity : The target compound’s two pyrazolylmethyl groups differentiate it from analogues like benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine , where a benzyl group replaces one pyrazole moiety. This substitution reduces molecular weight (228.31 vs. 275.35) and alters lipophilicity .

Hydrogen Bonding and Crystallographic Behavior

While direct crystallographic data are unavailable, Etter’s graph-set analysis (as discussed in ) predicts that such structures form R₂²(8) motifs (two donors/acceptors in an 8-membered ring). This contrasts with simpler pyrazol-5-amine derivatives, which often exhibit linear hydrogen-bonding chains .

Biological Activity

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205.26 g/mol. Its structural representation includes two pyrazole moieties linked by a methylamine group. The compound can be synthesized through various organic reactions, typically involving alkylation processes.

PropertyValue
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
IUPAC NameN-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
SMILESCC1=C(C=NN1C)CNC
InChIInChI=1S/C10H15N5/c1-8-9(5-13-15(8)3)4-11-10-6-12-14(2)7-10/h5-7,11H,4H2,1-3H3

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and A549 (lung cancer) cells. In vitro assays demonstrated IC50 values ranging from 13.6 to 48.37 µM for these derivatives .

Case Study : A series of substituted pyrazole derivatives were tested for their cytotoxicity against HCT116 (colon cancer) and PC3 (prostate cancer) cell lines. Notably, one derivative exhibited an IC50 value of 0.11 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Pyrazole derivatives may act as inhibitors of protein kinases involved in tumor growth or as modulators of apoptosis pathways. Specifically, they have been shown to interact with protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer metabolism .

Other Biological Activities

In addition to antitumor effects, pyrazole derivatives have been explored for their anti-inflammatory and analgesic properties. The modulation of calcium channels through CRAC inhibition has been highlighted as a potential therapeutic avenue for treating conditions such as rheumatoid arthritis and asthma .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole precursors. Methods may include:

  • Alkylation : Reacting pyrazole derivatives with appropriate alkyl halides under basic conditions.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.

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